
6N-Hydroxymethyl Adefovir Dipivoxil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6N-Hydroxymethyl Adefovir Dipivoxil: is a derivative of adefovir dipivoxil, an antiviral medication primarily used to treat chronic hepatitis B. It is a nucleotide analog reverse transcriptase inhibitor that interferes with the replication of the hepatitis B virus by inhibiting the viral DNA polymerase enzyme .
Wissenschaftliche Forschungsanwendungen
Antiviral Efficacy
Mechanism of Action
6N-Hydroxymethyl Adefovir Dipivoxil functions as a nucleotide analogue that inhibits the HBV DNA polymerase. It is phosphorylated intracellularly to its active form, adefovir diphosphate, which competes with deoxyadenosine triphosphate and leads to DNA chain termination during viral replication. This mechanism is essential for its effectiveness against HBV and potentially other viral pathogens.
Clinical Studies
Research has demonstrated that Adefovir Dipivoxil can significantly reduce HBV DNA levels in patients. For instance, a study involving patients with chronic hepatitis B indicated that after 48 weeks of treatment with Adefovir Dipivoxil, there was a notable decrease in viral load compared to placebo groups, with significant improvements in liver histology observed in a majority of treated patients .
Treatment of Chronic Hepatitis B
Patient Population
this compound is indicated for use in adult patients with chronic hepatitis B who exhibit active viral replication. It is particularly beneficial for those who may have developed resistance to other antiviral therapies, such as lamivudine .
Efficacy in Resistant Strains
The compound has shown effectiveness against HBV strains resistant to other nucleoside analogs. In clinical trials, patients who had previously been treated with lamivudine and developed resistance were switched to Adefovir Dipivoxil therapy, resulting in significant viral suppression and improved liver function tests .
Safety Profile and Side Effects
Adverse Reactions
While generally well-tolerated, this compound can lead to several adverse effects, including nephrotoxicity and bone mineral density loss. Long-term use has been associated with osteomalacia and Fanconi syndrome, particularly at higher doses . Monitoring renal function and bone health is crucial during treatment.
Management of Side Effects
In cases where osteomalacia develops, studies have shown that discontinuing the drug along with calcium and vitamin D supplementation can lead to significant recovery of bone health within months .
Pharmacokinetics
Absorption and Bioavailability
As a prodrug, this compound is designed to enhance oral bioavailability compared to its active form. After oral administration, it undergoes hydrolysis to release the active adefovir, which then exhibits a bioavailability ranging from 22% to 59% depending on various factors including dosage and patient metabolism .
Half-Life and Excretion
The pharmacokinetics of Adefovir indicate an elimination half-life of approximately 10 hours. The drug is primarily excreted unchanged via the kidneys, necessitating dose adjustments in patients with renal impairment .
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the dosing regimens of this compound to maximize antiviral efficacy while minimizing side effects. Additionally, studies are exploring its potential use in combination therapies with other antiviral agents to enhance therapeutic outcomes against resistant HBV strains.
Wirkmechanismus
Target of Action
6N-Hydroxymethyl Adefovir Dipivoxil, also known as Adefovir Dipivoxil, is primarily targeted against the Hepatitis B Virus (HBV) . The compound’s primary target is the HBV DNA polymerase , an enzyme crucial for the replication of the virus .
Mode of Action
Adefovir Dipivoxil is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It is a prodrug of adefovir, which, in its active form (adefovir diphosphate), inhibits the HBV DNA polymerase . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The compound is metabolized into its active form, adefovir diphosphate, by cellular kinases . This active metabolite then inhibits the HBV DNA polymerase, disrupting the viral replication process . The exact biochemical pathways affected by this compound are complex and involve various cellular processes related to viral replication .
Pharmacokinetics
Adefovir Dipivoxil exhibits a combination of nonlinear renal and linear nonrenal elimination . The apparent bioavailability and absorption rate constant can be influenced by co-administration with other drugs . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L, exceeding the observed range of adefovir plasma maximum concentration .
Result of Action
The inhibition of HBV DNA polymerase by adefovir dipivoxil results in a significant reduction in the viral load, leading to improved histological, biochemical, and virological outcomes in patients with chronic hepatitis B . Resistance-conferring mutations can emerge in viral isolates from patients treated with adefovir dipivoxil .
Action Environment
The metabolism and excretion of adefovir dipivoxil can be significantly influenced by drugs affecting liver enzymes or renal function . Therefore, the compound’s action, efficacy, and stability can be affected by these environmental factors . Vigilant monitoring for potential interactions is necessary to optimize the safety and efficacy of adefovir dipivoxil therapy for chronic HBV patients .
Biochemische Analyse
Biochemical Properties
6N-Hydroxymethyl Adefovir Dipivoxil, like Adefovir Dipivoxil, is expected to interact with various enzymes and proteins in the body. Once metabolized into Adefovir, it inhibits viral DNA polymerase . This interaction disrupts the replication process of the hepatitis B virus, thereby reducing its presence in the body .
Cellular Effects
This compound, upon metabolism to Adefovir, impacts various cellular processes. It influences cell function by inhibiting the replication of the hepatitis B virus . This can lead to a decrease in viral load and potentially halt the progression of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to Adefovir, which then inhibits viral DNA polymerase . This prevents the virus from replicating its DNA, thereby disrupting its life cycle .
Temporal Effects in Laboratory Settings
Adefovir Dipivoxil has been shown to have a dose-dependent reduction of cell growth and increase in apoptosis in certain cell lines .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Adefovir Dipivoxil has been studied in animal models, and its effects vary with different dosages .
Metabolic Pathways
This compound is metabolized into Adefovir, which then interacts with various enzymes in the body
Transport and Distribution
Adefovir Dipivoxil is known to be transported and distributed within cells and tissues .
Subcellular Localization
As a prodrug, it is likely to be metabolized into Adefovir in the liver before being distributed to other parts of the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6N-Hydroxymethyl Adefovir Dipivoxil involves multiple steps, starting from the base compound adefovirThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired site .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as nanostructured lipid carriers to enhance the bioavailability and stability of the compound. These methods ensure efficient delivery and prolonged shelf life of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6N-Hydroxymethyl Adefovir Dipivoxil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can yield various derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Tenofovir Disoproxil Fumarate: Another nucleotide analog used to treat hepatitis B and HIV infections.
Entecavir: A nucleoside analog with a similar mechanism of action, used to treat hepatitis B.
Uniqueness: 6N-Hydroxymethyl Adefovir Dipivoxil is unique due to its specific modification at the 6th position, which enhances its antiviral activity and stability. Compared to other similar compounds, it offers a distinct profile in terms of bioavailability and resistance development .
Biologische Aktivität
6N-Hydroxymethyl Adefovir Dipivoxil, a derivative of Adefovir Dipivoxil, is an acyclic nucleotide analog primarily utilized in the treatment of chronic Hepatitis B Virus (HBV) infections. This compound exhibits significant antiviral properties by inhibiting HBV DNA polymerase, thereby reducing viral replication. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy supported by research findings and case studies.
This compound functions as a nucleotide reverse transcriptase inhibitor (ntRTI). Upon administration, it is converted to its active form, adefovir diphosphate, which competes with deoxyadenosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively inhibiting HBV replication .
Key Mechanistic Features:
- Target Enzyme : HBV DNA polymerase.
- Inhibition Constant (Ki) : The Ki for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM, indicating potent inhibition .
- Subcellular Localization : As a prodrug, it is metabolized in the liver before being distributed systemically.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals nonlinear renal and linear nonrenal elimination pathways. The compound's bioavailability and distribution are critical for its therapeutic efficacy against HBV.
Pharmacokinetic Parameter | Value |
---|---|
Bioavailability | ~59% |
Peak Plasma Concentration | 0.8-1.2 μg/mL |
Half-life | 7.5 hours |
Renal Clearance | 30-50 mL/min |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in reducing HBV viral load and normalizing liver enzymes in patients with chronic hepatitis B.
Case Study Findings:
- Efficacy in Children : In a randomized controlled trial involving children aged 12-18 years, treatment with adefovir dipivoxil resulted in a significant reduction in HBV DNA levels (23% vs. 0% in placebo) after 48 weeks .
- Long-term Treatment Outcomes : A study over 144 weeks showed sustained reductions in serum HBV DNA from a median baseline of 9.76 log10 copies/mL to below detectable levels in some patients (25%) by week 144 .
Resistance Profile
One of the notable advantages of using this compound is its low incidence of drug resistance. In clinical studies, no adefovir-associated mutations were detected in patients undergoing long-term treatment .
Safety and Adverse Effects
The safety profile of this compound is generally favorable. Mild adverse effects include transient increases in blood urea nitrogen (BUN) levels and insomnia, which resolved without significant intervention . Monitoring renal function is essential due to potential nephrotoxic effects associated with higher doses.
Comparative Analysis
When compared to other antiviral agents like Tenofovir Disoproxil Fumarate and Entecavir, this compound exhibits unique properties that enhance its antiviral activity while minimizing resistance development.
Compound | Mechanism of Action | Efficacy Against HBV | Resistance Profile |
---|---|---|---|
6N-Hydroxymethyl Adefovir | ntRTI | High | Low |
Tenofovir Disoproxil | ntRTI | Very High | Moderate |
Entecavir | Nucleoside Analog | High | Low |
Eigenschaften
CAS-Nummer |
323201-04-3 |
---|---|
Molekularformel |
C₂₁H₃₄N₅O₉P |
Molekulargewicht |
531.5 |
Synonyme |
Adefovir Dipivoxil N6-Hydroxymethyl Impurity; Adefovir Dipivoxil Impurity I; 2,2-Dimethylpropanoic Acid [[[2-[6-[(hydroxymethyl)amino]-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis(oxymethylene) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.